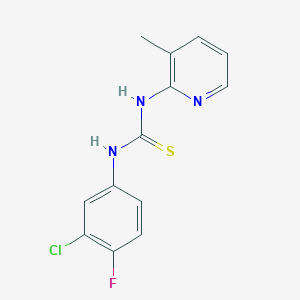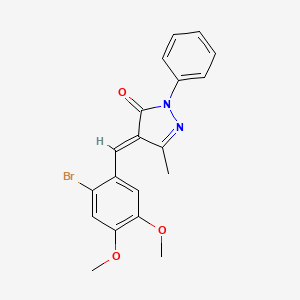
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. It was first synthesized in 1998 by Pfizer Inc. and was approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.
作用機序
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea exerts its antitumor effects by inhibiting the activity of multiple tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea can inhibit tumor growth, reduce tumor vascularization, and induce tumor cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, reduction of tumor vascularization, induction of tumor cell death, and modulation of immune function. It has also been shown to have potential cardiotoxicity and neurotoxicity.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is its broad-spectrum activity against multiple tyrosine kinases, which makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and related compounds. These include:
1. Development of new analogs with improved potency and specificity.
2. Investigation of the molecular mechanisms underlying its cardiotoxicity and neurotoxicity.
3. Exploration of its potential use in combination with other anticancer agents.
4. Investigation of its potential use in other types of cancer, such as breast cancer and lung cancer.
5. Development of new methods for delivering N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea to tumors, such as targeted nanoparticles or liposomes.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Its broad-spectrum activity against multiple tyrosine kinases makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, and further research is needed to explore its potential use in combination with other anticancer agents and in other types of cancer.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves a series of chemical reactions starting from 4-chloro-3-nitrobenzoic acid and 3-methylpyridine-2-amine. The key steps in the synthesis include the reduction of the nitro group, the formation of the thiourea linkage, and the chloro-fluoro substitution on the phenyl ring. The final product is obtained in high yield and purity through a series of purification steps.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and others. It has been shown to inhibit the activity of multiple tyrosine kinases, including VEGFR, PDGFR, c-KIT, and FLT3, which are involved in tumor growth, angiogenesis, and metastasis.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUNNPBWUKJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)
![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5535409.png)
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)